5-Methyl-1-(phenylsulfonyl)-5,6-dihydrocyclopenta[B]pyrrol-4(1H)-one
Description
Properties
Molecular Formula |
C14H13NO3S |
|---|---|
Molecular Weight |
275.32 g/mol |
IUPAC Name |
1-(benzenesulfonyl)-5-methyl-5,6-dihydrocyclopenta[b]pyrrol-4-one |
InChI |
InChI=1S/C14H13NO3S/c1-10-9-13-12(14(10)16)7-8-15(13)19(17,18)11-5-3-2-4-6-11/h2-8,10H,9H2,1H3 |
InChI Key |
ZGYOZIZJTJZHHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(C1=O)C=CN2S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1-(phenylsulfonyl)-5,6-dihydrocyclopenta[B]pyrrol-4(1H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the cyclization of a suitable precursor under acidic or basic conditions, followed by the introduction of the phenylsulfonyl group through sulfonylation reactions. The reaction conditions often involve the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. These methods often include continuous flow reactions and the use of automated systems to ensure consistent quality and efficiency. The choice of reagents and conditions is crucial to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-1-(phenylsulfonyl)-5,6-dihydrocyclopenta[B]pyrrol-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its structure.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The phenylsulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity:
Research has indicated that derivatives of cyclopentapyrrole compounds exhibit promising anticancer properties. For instance, studies have shown that 5-Methyl-1-(phenylsulfonyl)-5,6-dihydrocyclopenta[B]pyrrol-4(1H)-one can act as an inhibitor of specific protein kinases, which are crucial in the regulation of cell division and survival. The inhibition of these kinases can lead to reduced proliferation of cancer cells and increased apoptosis .
Neuroprotective Effects:
This compound has also been investigated for its neuroprotective effects. It has been shown to modulate neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism involves the modulation of muscarinic receptors, which play a key role in cognitive function .
Organic Synthesis
Building Block for Complex Molecules:
this compound serves as a versatile building block in organic synthesis. Its unique structure allows for the formation of various derivatives through functionalization reactions. This property is particularly valuable in the synthesis of complex natural products and pharmaceuticals .
Reactions and Mechanisms:
The compound is often utilized in carbonyl-ylide condensation reactions, which are fundamental in organic chemistry for constructing carbon-carbon bonds. These reactions can lead to the formation of various heterocycles and complex molecular architectures, highlighting the compound's utility in synthetic methodologies .
Case Studies
Mechanism of Action
The mechanism of action of 5-Methyl-1-(phenylsulfonyl)-5,6-dihydrocyclopenta[B]pyrrol-4(1H)-one involves its interaction with specific molecular targets and pathways. The phenylsulfonyl group plays a crucial role in its activity, potentially interacting with enzymes or receptors in biological systems. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional uniqueness is highlighted through comparisons with analogs (Table 1).
Table 1: Comparative Analysis of 5-Methyl-1-(phenylsulfonyl)-5,6-dihydrocyclopenta[B]pyrrol-4(1H)-one and Analogous Compounds
Structural and Functional Divergences
Core Heterocycle Differences: The target compound’s pyrrolone core contrasts with the pyridinone in compound 5a and the pyrazolone in CAS 596844-18-7 . Pyrrolones exhibit distinct electronic behavior due to the absence of an additional ring nitrogen compared to pyridinones/pyrazolones.
Substituent Effects: The phenylsulfonyl group in the target and compound 5a enhances electrophilicity, facilitating nucleophilic attacks. The unsubstituted dihydrocyclopenta[c]pyrrolone from CymitQuimica lacks functional groups, making it less reactive but more versatile for derivatization.
Synthetic Accessibility :
- Compound 5a’s synthesis via epoxidation and chromatography suggests that similar oxidative strategies could apply to the target. In contrast, the commercial availability of the unsubstituted pyrrolone underscores its utility as a starting material.
Biological Activity
5-Methyl-1-(phenylsulfonyl)-5,6-dihydrocyclopenta[B]pyrrol-4(1H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
The molecular formula of this compound is . The structure features a cyclopentane ring fused to a pyrrole moiety, with a sulfonyl group that may influence its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₃N₁O₂S₁ |
| Molecular Weight | 239.30 g/mol |
| IUPAC Name | This compound |
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential use in treating infections caused by resistant bacteria .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies indicate that it may inhibit the proliferation of cancer cells by inducing apoptosis through the activation of specific signaling pathways. For instance, it has been shown to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors in various cancer cell lines .
The proposed mechanism involves the interaction of the sulfonyl group with biological targets, which may include enzymes involved in cell signaling pathways. This interaction could disrupt normal cellular functions, leading to cell death or inhibition of growth in cancerous cells .
Case Studies
Several studies have explored the biological activity of this compound:
- Study on Antimicrobial Activity : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) were determined, revealing potent activity comparable to established antibiotics .
- Anticancer Research : In a study involving various human cancer cell lines, this compound showed promising results in inhibiting cell growth. The IC50 values indicated effective concentrations for inducing apoptosis in treated cells .
- Mechanistic Insights : Research investigating the molecular pathways affected by this compound revealed that it modulates key signaling cascades involved in apoptosis and cell cycle regulation. This modulation was linked to increased expression of tumor suppressor genes and decreased expression of oncogenes .
Q & A
Q. What catalytic systems enhance enantioselective synthesis of analogs?
- Methodological Answer :
- Chiral Catalysts : Test (R)-BINAP/Pd complexes for asymmetric cyclopropanation .
- Enzymatic Resolution : Use lipases (e.g., CAL-B) to separate enantiomers in diastereomeric mixtures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
